Octadecylcarbamic acid

Description

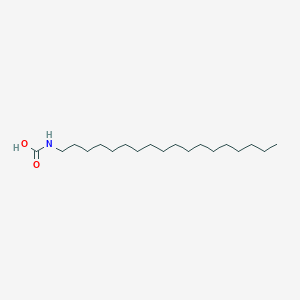

Structure

2D Structure

Properties

CAS No. |

66216-81-7 |

|---|---|

Molecular Formula |

C19H39NO2 |

Molecular Weight |

313.5 g/mol |

IUPAC Name |

octadecylcarbamic acid |

InChI |

InChI=1S/C19H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-19(21)22/h20H,2-18H2,1H3,(H,21,22) |

InChI Key |

BXXLBMBLLVIOKO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCNC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways Involving Octadecylcarbamic Acid

Direct Synthesis Approaches for Octadecylcarbamic Acid

The direct synthesis of this compound is primarily achieved through the reaction of octadecylamine (B50001) with carbon dioxide. This reaction is a classic example of carbamic acid formation from an amine and CO2. While alkylcarbamic acids are readily formed in this manner, their isolation can be challenging due to their inherent instability. They often exist in equilibrium with the starting amine and carbon dioxide, and can also be intermediates in the formation of ureas and carbamates.

One potential, though less direct, route to this compound involves the controlled hydrolysis of octadecyl isocyanate. The reaction of an isocyanate with water initially forms the corresponding carbamic acid. However, this species is typically unstable and readily decarboxylates to yield the primary amine and carbon dioxide researchgate.net. To isolate the carbamic acid, the reaction would need to be conducted under carefully controlled conditions, such as low temperature, to prevent its decomposition.

Precursor Chemistry and Formation Mechanisms

The formation of this compound is intrinsically linked to the reaction between its precursors, octadecylamine and carbon dioxide. This reaction can proceed under various conditions, including in solution and at interfaces, and is influenced by several environmental factors.

The reaction between amines and carbon dioxide can be significantly accelerated at gas-liquid interfaces, a phenomenon observed in microdroplet systems. In such systems, the hydrophobic octadecyl chains of octadecylamine would likely orient at the interface, facilitating the reaction with gaseous carbon dioxide. This interfacial reaction leads to the formation of carbamic acid, which can be detected in both its protonated and deprotonated forms. The high electric fields present at the surface of charged microdroplets can generate superacidic or superbasic conditions, which may further catalyze the reaction by activating either the carbon dioxide or the amine.

The mechanism of carbamate (B1207046) formation from primary amines like octadecylamine and carbon dioxide is generally understood to proceed through a zwitterionic intermediate. The nucleophilic nitrogen of the amine attacks the electrophilic carbon of CO2, forming a transient zwitterion (R-NH2+-COO-). This intermediate is then deprotonated by a base, which can be another molecule of the amine, to form the carbamate anion (R-NH-COO-) and the corresponding ammonium cation.

Recent theoretical and experimental studies have provided a more nuanced view of this mechanism, suggesting a concerted process where a second amine molecule acts as a Brønsted base, assisting in the proton transfer during the C-N bond formation. This avoids the formation of a high-energy, discrete zwitterionic intermediate. The presence of stronger, non-nucleophilic bases can accelerate this process.

The equilibrium of the reaction between octadecylamine and carbon dioxide to form this compound is sensitive to several environmental parameters:

Temperature: The formation of carbamates is an exothermic process. Therefore, according to Le Châtelier's principle, an increase in temperature will shift the equilibrium to the left, favoring the reactants (amine and CO2) and leading to a decrease in the carbamate concentration.

Pressure: Increasing the partial pressure of carbon dioxide will drive the equilibrium to the right, favoring the formation of this compound.

Solvent: The polarity of the solvent can influence the stability of the charged intermediates and products. In non-polar solvents, the formation of an ion pair between the carbamate anion and the ammonium cation is favored. In polar aprotic solvents, the carbamic acid may be the dominant species.

pH: In aqueous systems, the pH plays a crucial role. At high pH, the equilibrium will favor the deprotonated carbamate form. Conversely, acidic conditions will shift the equilibrium back towards the free amine and dissolved carbon dioxide.

| Parameter | Effect on Carbamate Formation | Rationale |

| Temperature | Increased temperature decreases carbamate concentration. | The reaction is exothermic; higher temperatures favor the endothermic reverse reaction. |

| CO2 Partial Pressure | Increased pressure increases carbamate concentration. | Higher reactant concentration shifts the equilibrium towards the product side. |

| Solvent Polarity | Influences the stability of ionic species. | Polar solvents can stabilize the charged carbamate and ammonium ions. |

| pH (in aqueous systems) | High pH favors carbamate formation. | A basic environment facilitates the deprotonation of the zwitterionic intermediate. |

Derivatization Strategies for the Octadecylcarbamate Functional Group

The octadecylcarbamate functional group can be derivatized to synthesize a variety of other molecules, with the synthesis of vinyl octadecyl carbamate monomers being a notable example.

Vinyl octadecyl carbamate is a monomer that can be polymerized to produce materials with applications such as non-silicone release agents. Several synthetic routes to this monomer have been explored:

Reaction of Octadecyl Isocyanate with Poly(vinyl alcohol): This method involves the reaction of the hydroxyl groups of poly(vinyl alcohol) with octadecyl isocyanate. The isocyanate group reacts with the alcohol to form a urethane (carbamate) linkage, resulting in a polymer with octadecylcarbamate side chains.

From Octadecylamine and a Vinylating Agent: A more direct route to the monomer involves the reaction of octadecylamine. One approach is the reaction with phosgene to form octadecyl isocyanate, which can then be reacted with a suitable vinyl-containing compound.

Transvinylation: This method involves the reaction of a carbamic acid or a carbamate with a vinyl ester, such as vinyl acetate, in the presence of a suitable catalyst, typically a transition metal complex. This process results in the transfer of the vinyl group to the carbamate.

Curtius Rearrangement: Another synthetic strategy involves the Curtius rearrangement of acryloyl azide (B81097) to form vinyl isocyanate. This highly reactive intermediate can then be trapped by reacting it with octadecanol to yield vinyl octadecyl carbamate.

Below is a table summarizing a representative synthesis of a long-chain vinyl carbamate, which illustrates the general conditions that could be adapted for vinyl octadecyl carbamate.

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Temperature (°C) | Product |

| Acryloyl chloride | Sodium azide | Phase transfer catalyst | Toluene/Water | 0-5 | Acryloyl azide |

| Acryloyl azide | Benzyl alcohol | Triethylamine | Toluene | 105-110 (distillation) | Benzyl vinylcarbamate |

This table illustrates the synthesis of Benzyl vinylcarbamate via the Curtius rearrangement, a method adaptable for the synthesis of vinyl octadecyl carbamate by substituting benzyl alcohol with octadecanol.

Polymerization Techniques for Poly(vinyl n-octadecylcarbamate)

Poly(vinyl n-octadecylcarbamate) is a synthetic polymer distinguished by its long alkyl side chains attached to a polyvinyl backbone via carbamate linkages. evitachem.com This structure provides enhanced hydrophobicity and thermal stability. evitachem.com The synthesis of this polymer is primarily achieved through the polymerization of vinyl n-octadecylcarbamate monomers. evitachem.com

Conventional free-radical polymerization is a common method for synthesizing poly(vinyl n-octadecylcarbamate). This process is typically initiated by thermal decomposition of radical initiators, such as azo compounds (e.g., azobisisobutyronitrile, AIBN) or peroxides. evitachem.commdpi.com The polymerization of the vinyl n-octadecylcarbamate monomer proceeds via the standard steps of initiation, propagation, and termination. While this method is robust, it often results in polymers with a broad molecular weight distribution and limited control over the polymer architecture, which is a common characteristic of uncontrolled free-radical processes. nih.gov

To achieve greater control over the polymer's molecular weight, polydispersity, and architecture, controlled radical polymerization (CRP) techniques are employed. nih.gov Atom Transfer Radical Polymerization (ATRP) is a particularly effective and versatile CRP method for a wide range of vinyl monomers. evitachem.comcmu.edu

In the ATRP of vinyl n-octadecylcarbamate, a transition metal complex, typically copper-based, reversibly activates and deactivates the propagating polymer chains. cmu.edu This process establishes a dynamic equilibrium between active (radical) and dormant (halide-capped) species, which minimizes irreversible termination reactions. The result is a polymer with a predetermined molecular weight, a narrow molecular weight distribution (low polydispersity index, PDI), and well-defined end-group functionality. nih.gov The use of ATRP allows for the synthesis of complex architectures like block copolymers and polymer brushes containing octadecylcarbamate moieties. nih.gov

The final properties of poly(vinyl n-octadecylcarbamate) are highly dependent on the reaction conditions during polymerization. evitachem.com Key parameters such as temperature, solvent, and the concentration of the monomer and initiator must be carefully controlled. evitachem.com

For instance, higher temperatures can increase the rate of polymerization but may also lead to a broader molecular weight distribution due to an increased rate of side reactions. evitachem.com The choice of solvent is crucial as it affects the solubility of the monomer and the resulting polymer, influencing the chain conformation and reaction kinetics. The monomer-to-initiator ratio is a primary determinant of the final molecular weight of the polymer, particularly in controlled polymerization techniques like ATRP.

| Reaction Parameter | Effect on Polymer Architecture and Characteristics |

|---|---|

| Temperature | Affects polymerization rate and can broaden molecular weight distribution at higher values. evitachem.com |

| Solvent | Influences solubility of monomer/polymer, affecting reaction kinetics and chain conformation. evitachem.com |

| Initiator Concentration | A key factor in controlling the molecular weight of the resulting polymer. evitachem.com |

| Monomer Concentration | Impacts the rate of polymerization and the final molecular weight. |

| Catalyst/Ligand (in ATRP) | Determines the rate of activation/deactivation, influencing control over polymerization. |

Synthesis of this compound Derivatives for Specific Chemical Applications (e.g., Oxiranylmethyl Octadecylcarbamate)

Derivatives of this compound can be synthesized to introduce specific functionalities for various applications. For example, oxiranylmethyl octadecylcarbamate contains a reactive epoxide (oxirane) ring, making it a valuable building block for further chemical modifications, such as grafting onto surfaces or reacting with other polymers.

The synthesis of oxiranylmethyl octadecylcarbamate can be achieved through the reaction of octadecyl isocyanate with glycidol. In this reaction, the hydroxyl group of glycidol attacks the electrophilic carbon of the isocyanate group, forming the carbamate linkage while preserving the oxirane ring for subsequent reactions.

Functionalization of Polymeric and Supramolecular Scaffolds with Octadecylcarbamate Moieties (e.g., Amylose Tris(n-octadecylcarbamate)s)

Octadecylcarbamate groups can be grafted onto various polymer backbones to modify their properties. A notable example is the functionalization of amylose, a polysaccharide, to create amylose tris(n-octadecylcarbamate). This is typically synthesized by reacting amylose with an excess of octadecyl isocyanate in a suitable solvent like pyridine. The hydroxyl groups on the glucose units of amylose react with the isocyanate to form carbamate linkages, attaching the long, hydrophobic octadecyl chains to the polysaccharide backbone. This modification dramatically alters the solubility and thermal properties of the amylose, making it soluble in organic solvents and imparting unique self-assembly characteristics.

Chemical Transformations of Octadecylcarbamate Bonds in Complex Systems

The carbamate linkage in octadecylcarbamate-containing systems can undergo several chemical transformations.

Hydrolysis : Under acidic or basic conditions, the carbamate bond is susceptible to hydrolysis. evitachem.com This reaction cleaves the bond to yield n-octadecylamine, carbon dioxide, and the parent alcohol (in the case of a polymer, the hydroxyl group on the backbone is regenerated). evitachem.com The rate of hydrolysis is dependent on pH and temperature.

Cross-Linking Reactions : Polymers containing octadecylcarbamate moieties can be cross-linked to enhance their mechanical properties and create stable networks. evitachem.com For polymers with available hydroxyl or amine groups, cross-linking agents like glutaraldehyde or diisocyanates can be used to form covalent bonds between polymer chains, which is particularly useful for developing coatings and films. evitachem.com

Table of Compounds

| Compound Name |

|---|

| This compound |

| Poly(vinyl n-octadecylcarbamate) |

| Vinyl n-octadecylcarbamate |

| Azobisisobutyronitrile (AIBN) |

| Oxiranylmethyl octadecylcarbamate |

| Octadecyl isocyanate |

| Glycidol |

| Amylose tris(n-octadecylcarbamate) |

| Amylose |

| Pyridine |

| n-Octadecylamine |

| Carbon dioxide |

| Glutaraldehyde |

Hydrolytic Reactions of Octadecylcarbamate Linkages

The hydrolysis of carbamate linkages, such as those derived from this compound, is a critical consideration in determining the environmental persistence and biocompatibility of materials containing this functional group. The stability of the carbamate bond is significantly influenced by the chemical environment, particularly the pH, and the steric and electronic nature of the substituents on the nitrogen and oxygen atoms of the carbamate group.

The hydrolysis of a carbamate proceeds via cleavage of the acyl-oxygen bond, yielding an alcohol, a primary or secondary amine, and carbon dioxide. This process can be catalyzed by both acids and bases.

Base-Catalyzed Hydrolysis:

Under alkaline conditions, the hydrolysis of carbamates can proceed through two primary mechanisms, largely dependent on the substitution at the nitrogen atom. researchgate.net For primary carbamates, an E1cB (Elimination Unimolecular conjugate Base) type mechanism is often favored, which is significantly faster than the mechanism for secondary carbamates. researchgate.net In this pathway, a hydroxide ion abstracts a proton from the nitrogen, forming a conjugate base. This is followed by the elimination of the leaving group (the octadecyloxy group in this context) to form an isocyanate intermediate, which is then rapidly hydrolyzed to the corresponding amine and carbonate.

For secondary carbamates, a BAC2 (Base-catalyzed Acyl-Oxygen cleavage) mechanism is more common. researchgate.net This involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate. Subsequent collapse of this intermediate leads to the cleavage of the C-O bond and the release of the alcohol and the carbamate anion, which is then protonated.

The long octadecyl chain in octadecylcarbamate linkages is expected to influence the rate of hydrolysis. The steric bulk of the C18 alkyl group can hinder the approach of the nucleophile (hydroxide ion) to the carbonyl carbon, thereby slowing down the rate of hydrolysis compared to carbamates with smaller alkyl substituents. andersondevelopment.com

Acid-Catalyzed Hydrolysis:

In acidic media, the hydrolysis of carbamates is also a prominent reaction. The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. clemson.edu This is followed by the nucleophilic attack of a water molecule to form a tetrahedral intermediate. Subsequent proton transfers and elimination of the alcohol lead to the formation of a carbamic acid, which is unstable and decomposes to an amine and carbon dioxide.

Similar to base-catalyzed hydrolysis, the steric hindrance provided by the octadecyl group can influence the rate of acid-catalyzed hydrolysis by impeding the approach of the water nucleophile.

The hydrolytic stability of polyurethanes, which contain multiple carbamate (urethane) linkages, is a well-studied area. The general order of resistance to hydrolysis for bonds within polyurethane systems is ester << urea < urethane. andersondevelopment.com Polyether-based polyurethanes are known to be more hydrolytically stable than their polyester-based counterparts. andersondevelopment.com The presence of long alkyl side chains, such as the octadecyl group, within a polyurethane structure can further enhance hydrolytic stability due to steric protection of the urethane linkages. andersondevelopment.com

Table 1: Factors Influencing the Rate of Hydrolysis of Octadecylcarbamate Linkages

| Factor | Effect on Hydrolysis Rate | Rationale |

| pH | Increased rate at high and low pH | Catalysis by H⁺ and OH⁻ ions. |

| Temperature | Increased rate with increasing temperature | Provides activation energy for the reaction. |

| Steric Hindrance (Octadecyl group) | Decreased rate | The long alkyl chain sterically hinders the approach of nucleophiles to the carbonyl carbon. |

| Solvent Polarity | Dependent on the specific mechanism | Can influence the stability of charged intermediates. |

Cross-linking Chemistry of Octadecylcarbamate-Containing Polymers

The ability to form cross-linked networks is a key feature that allows for the development of robust and functional polymeric materials. Polymers containing octadecylcarbamate moieties can be cross-linked through various chemical strategies, leveraging the reactivity of the carbamate group itself or other functional groups incorporated into the polymer backbone or side chains.

One common approach involves the reaction of isocyanate groups. For instance, a polymer synthesized with pendant octadecylcarbamate groups might also contain reactive hydroxyl or amine functionalities. The addition of a di- or polyisocyanate cross-linking agent would lead to the formation of urethane or urea linkages, respectively, creating a three-dimensional network. The octadecyl side chains in such a network would influence the physical properties of the resulting material, such as its hydrophobicity and thermal characteristics.

Alternatively, if the polymer is synthesized from a monomer containing an octadecylcarbamate group and a polymerizable moiety (e.g., an acrylate or vinyl group), cross-linking can be achieved during or after polymerization.

Free-Radical Cross-linking:

A prevalent method for cross-linking polymers with long alkyl side chains, such as poly(octadecyl acrylate), is through free-radical polymerization. nih.gov This can be adapted for polymers containing octadecylcarbamate groups, provided they also contain a polymerizable double bond. In this process, a multifunctional monomer (a cross-linker) with two or more reactive double bonds is copolymerized with the octadecylcarbamate-containing monomer. A free-radical initiator, such as a peroxide or an azo compound, is used to initiate the polymerization. The growing polymer chains can incorporate the cross-linker, leading to the formation of a network structure. The extent of cross-linking can be controlled by the concentration of the cross-linking agent and the initiator. nih.gov

Cross-linking via Isocyanate Chemistry:

Polymers functionalized with octadecylcarbamate side chains can be designed to have reactive groups, such as hydroxyl or amine groups, along the polymer backbone. These functionalized polymers can then be cross-linked by reacting them with di- or polyisocyanates. The reaction between the hydroxyl groups and isocyanate groups forms urethane linkages, while the reaction between amine groups and isocyanates forms urea linkages, both of which serve as covalent cross-links.

The stoichiometry between the functional groups on the polymer and the isocyanate cross-linker is a critical parameter that determines the cross-link density and, consequently, the mechanical and thermal properties of the final material.

Table 2: Common Cross-linking Strategies for Polymers Containing Octadecyl Side Chains

| Cross-linking Method | Cross-linking Agent | Initiator/Catalyst | Resulting Linkage | Key Features |

| Free-Radical Polymerization | Multifunctional acrylate or methacrylate | Peroxide or Azo compound (thermal or photoinitiator) | Carbon-carbon bonds | Versatile method for vinyl-based monomers. |

| Isocyanate Chemistry | Di- or polyisocyanate | Tin-based catalysts, tertiary amines | Urethane or Urea | Forms robust and thermally stable networks. |

Structural Elucidation and Conformational Analysis of Octadecylcarbamic Acid Systems

Spectroscopic Characterization of Octadecylcarbamic Acid and Its Derivatives

The elucidation of the molecular structure of this compound and its derivatives relies on a combination of spectroscopic techniques, primarily Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods provide detailed information about the functional groups present and the chemical environment of atoms within the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of a long-chain alkyl carbamate (B1207046) is characterized by several key absorption bands. The carbamate group gives rise to distinct signals, including N-H stretching vibrations, typically observed in the range of 3300-3500 cm⁻¹, and an intense carbonyl (C=O) stretching band. rsc.org The exact position of the carbonyl absorption, generally between 1650 and 1750 cm⁻¹, is sensitive to the molecular environment and hydrogen bonding. openstax.orgpressbooks.pub Amide functionalities, for comparison, tend to show carbonyl stretching at lower wavenumbers due to resonance delocalization, while esters appear at slightly higher wavenumbers. openstax.org The long octadecyl alkyl chain produces strong C-H stretching absorptions just below 3000 cm⁻¹ and characteristic bending (scissoring and rocking) vibrations for the methylene (B1212753) (-CH₂-) groups around 1465 cm⁻¹ and 720 cm⁻¹, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: In the proton NMR spectrum, the protons on the carbon adjacent to the carbamate nitrogen are typically deshielded and appear around 2 δ. openstax.org The long methylene chain of the octadecyl group produces a large, complex signal in the 1.2-1.4 ppm region, while the terminal methyl (-CH₃) group protons usually appear as a triplet around 0.9 ppm.

¹³C NMR: The carbonyl carbon of the carbamate group is highly deshielded, with its resonance typically appearing in the 160-180 ppm range. openstax.org This is less deshielded than the carbonyl carbons of aldehydes and ketones but falls within the general range for carboxylic acid derivatives. libretexts.org Carbons within the alkyl chain show characteristic signals, with the carbon attached to the nitrogen appearing in the 20-65 ppm range. libretexts.org

| Spectroscopic Technique | Functional Group | Characteristic Absorption/Chemical Shift |

| IR Spectroscopy | N-H (stretching) | 3300-3500 cm⁻¹ |

| C=O (stretching) | 1650-1750 cm⁻¹ | |

| C-H (stretching) | ~2850-2960 cm⁻¹ | |

| ¹H NMR | -CH₂- (alkyl chain) | 1.2-1.4 ppm |

| -CH₃ (terminal) | ~0.9 ppm | |

| ¹³C NMR | C=O (carbonyl) | 160-180 ppm |

| -CH₂- (alkyl chain) | ~22-32 ppm |

Molecular Packing and Ordering in Self-Assembled Systems Incorporating Octadecylcarbamate Units

The dual nature of octadecylcarbamate molecules—a long, nonpolar alkyl tail and a polar carbamate headgroup—makes them ideal building blocks for creating highly ordered self-assembled systems, such as monolayers and other supramolecular structures. nih.gov The final morphology and properties of these assemblies are dictated by a delicate balance of intermolecular forces.

In well-ordered self-assembled monolayers (SAMs), the long octadecyl chains tend to adopt a low-energy, all-trans conformation. This extended, zig-zag arrangement allows for maximum van der Waals interactions between adjacent chains, leading to dense packing. The formation of these ordered structures is a key factor in the stability of the monolayer.

However, defects in the molecular packing can introduce conformational disorder. The presence of gauche conformations, which are deviations from the all-trans state, creates kinks in the alkyl chains. These defects disrupt the packing efficiency and can increase the fluidity and permeability of the monolayer. The degree of conformational order is influenced by factors such as the substrate, the deposition conditions, and the density of the molecules on the surface. rsc.org At the initial stages of self-assembly, molecules may be in a more disordered state, with a higher prevalence of gauche defects. As the monolayer matures and packing density increases, the chains tend to straighten into the more ordered all-trans conformation. rsc.org

The primary driving force for the organization of octadecylcarbamate units into ordered assemblies is the interplay of hydrogen bonding and van der Waals forces.

Van der Waals Forces: The long, saturated octadecyl chains provide substantial hydrophobic interactions. The collective van der Waals forces between these closely packed alkyl chains are a significant stabilizing factor. The tendency of these chains to align parallel to one another to maximize these attractive forces is a key contributor to the high degree of order observed in these systems.

Structural Analysis of Polymeric Octadecylcarbamate Architectures

Incorporating octadecylcarbamate units as side chains onto a polymer backbone results in materials with unique structural and conformational properties. These "comb-like" or "brush-like" polymers combine the flexibility of the main chain with the self-organization tendencies of the long alkyl side chains.

When octadecylcarbamate groups are attached to a rigid polymer backbone like amylose, the resulting polymer, Amylose Tris(n-octadecylcarbamate) (ATODC), exhibits pronounced brush-like characteristics and a tendency to form stable helical structures in solution. researchgate.net The conformation of these polymers is often analyzed using the wormlike chain model, which provides parameters for the chain's stiffness and local helical structure. nih.govacs.org

Key parameters used to describe these structures include:

Kuhn segment length (λ⁻¹): A measure of the polymer's stiffness, equivalent to twice the persistence length. A larger Kuhn length indicates a more rigid chain.

Helix pitch per residue (h): The contour length contributed by each monomer unit along the helix axis.

| Polymer | Solvent | Kuhn Length (λ⁻¹) | Helix Pitch (h) | Reference |

| Amylose Tris(ethylcarbamate) | THF | 33 nm | 0.36 nm | nih.gov |

| Amylose Tris(n-hexylcarbamate) | THF | 75 nm | 0.29 nm | nih.gov |

| Amylose Tris(phenylcarbamate) | Methyl Acetate | 15 ± 2 nm | 0.37 ± 0.02 nm | nih.gov |

| Amylose Tris(phenylcarbamate) | Ethyl Acetate | 17 ± 2 nm | 0.39 ± 0.02 nm | nih.gov |

| Amylose Tris(n-octadecylcarbamate) | THF | Lower than shorter-chain analogs | Extended helical structure | researchgate.net |

Morphological Characterization of Self-Assembled Nanostructures Formed by Octadecylcarbamate Derivatives (e.g., Nanofibers, Nanoflowers)

The self-assembly of amphiphilic molecules into well-defined nanostructures is a phenomenon of significant scientific interest, driven by non-covalent interactions such as hydrogen bonding, van der Waals forces, and hydrophobic effects. In the context of this compound and its derivatives, the long hydrophobic octadecyl chain coupled with the polar carbamate headgroup provides the necessary molecular architecture for spontaneous organization into complex hierarchical structures in appropriate solvent systems. Detailed morphological characterization of these self-assembled entities, particularly nanofibers and nanoflowers, is crucial for understanding their formation mechanisms and exploring their potential applications.

Extensive searches of scientific literature did not yield specific studies detailing the morphological characterization of self-assembled nanofibers and nanoflowers derived explicitly from this compound or its simple octadecylcarbamate derivatives. Research in the field of self-assembling long-chain alkyl carbamates is an emerging area, and while the self-assembly of analogous long-chain molecules like fatty acids, amides, and organosilanes into various nanostructures is well-documented, specific data on octadecylcarbamate systems forming nanofibers and nanoflowers remains to be published in dedicated research articles.

The principles of molecular self-assembly suggest that octadecylcarbamate derivatives possess the potential to form such structures. The linear nature of the octadecyl tail would favor the formation of lamellar or cylindrical micelles, which could further assemble into one-dimensional nanofibers. The formation of more complex, three-dimensional "nanoflower" morphologies typically involves a hierarchical assembly of lower-dimensional structures, a process that is highly sensitive to experimental conditions such as solvent composition, temperature, and the presence of additives.

To provide a framework for future research in this area, the following table outlines the key morphological parameters that would be critical to characterize in the study of self-assembled octadecylcarbamate nanostructures.

| Nanostructure Type | Morphological Parameter | Characterization Technique | Hypothetical Description |

| Nanofibers | Length | SEM, TEM | Several micrometers |

| Diameter | SEM, TEM, AFM | Tens to hundreds of nanometers | |

| Surface Morphology | High-Resolution SEM, AFM | Smooth or helically twisted | |

| Aspect Ratio | Calculated from SEM/TEM | High (Length/Diameter) | |

| Nanoflowers | Overall Diameter | SEM | Several micrometers |

| "Petal" Thickness | TEM, AFM | Nanometer scale | |

| "Petal" Length/Width | SEM, TEM | Sub-micrometer to micrometer | |

| Hierarchical Structure | SEM, TEM | Aggregates of nanoflakes or nanoribbons |

It is important to emphasize that the data in the table above is hypothetical and serves as a guide for what researchers might expect to find and measure. The actual morphologies and their dimensions would be highly dependent on the specific octadecylcarbamate derivative used and the precise conditions of the self-assembly process. Future experimental studies are necessary to elucidate the rich morphological landscape of self-assembled nanostructures from this promising class of molecules.

Mechanistic Studies of Octadecylcarbamic Acid Functionality in Advanced Material Systems

Elucidation of Mechanism of Action in Surface-Related Applications

The primary mechanism of action for octadecylcarbamic acid in surface-related applications stems from its properties as a surfactant. nih.gov This behavior is dictated by its amphiphilic structure, which comprises a hydrophilic carbamic acid head and a long, hydrophobic octadecyl tail. nih.gov This dual nature allows the molecule to reduce the surface tension between different phases, such as oil and water. nih.gov

The core mechanisms are:

Adsorption at Interfaces : When introduced into an immiscible system like an oil-water mixture, this compound molecules spontaneously migrate to the interface. The hydrophobic octadecyl tail orients itself into the nonpolar phase (oil), while the hydrophilic carbamate (B1207046) head remains in the polar phase (water). nih.gov This molecular arrangement at the interface disrupts the cohesive energy, thereby lowering the interfacial tension.

Stabilization of Emulsions : By adsorbing at the oil-water interface, the molecules form a protective layer around the dispersed droplets. This layer acts as a physical barrier that prevents the droplets from coalescing, thus enhancing the stability of the emulsion. nih.gov Research indicates that long-chain compounds like this compound can significantly improve the stability of emulsions utilized in various formulations. nih.gov This functionality makes it an effective emulsifying and stabilizing agent in products such as detergents, creams, and lotions. nih.gov

Supramolecular Self-Assembly Mechanisms Driven by Octadecylcarbamate Moieties

The formation and stability of self-assembled structures derived from octadecylcarbamate and its derivatives are governed by a delicate balance of several non-covalent interactions. organic-chemistry.orgmasterorganicchemistry.com

Hydrogen Bonding : The carbamate moiety contains both hydrogen bond donors (N-H) and acceptors (C=O), making hydrogen bonding a dominant force in the self-assembly process. masterorganicchemistry.com These interactions are crucial for creating directional, ordered packing of the molecules, often leading to the formation of one-dimensional structures like fibers. epo.org

π-π Stacking : While this compound itself lacks aromatic rings, derivatives that incorporate moieties like anthracene (B1667546) exhibit strong π-π stacking interactions. google.comepo.org These interactions involve the overlapping of π-orbitals between aromatic rings and are a key factor in the stabilization of molecular assemblies. google.comresearchgate.net

The interplay of these forces is cooperative; for instance, studies on a modified octadecylcarbamate with an anthracene group showed that hydrogen bonding, π-π stacking, and van der Waals interactions all contribute to the formation of well-ordered micro- and nanostructures. google.comepo.org

The solvent environment plays a critical role in modulating the non-covalent interactions that drive self-assembly, thereby influencing the final morphology of the resulting nanostructures. google.com The polarity of the solvent can disturb the synergistic effect of these interactions, leading to different packing arrangements. google.com

Studies on an anthracene-modified octadecylcarbamate derivative have systematically demonstrated this effect. By changing the solvent, researchers were able to tune the resulting morphology from nanofibers to nanoflowers. google.comepo.org The mechanism behind this control lies in the preferential interactions between the solvent and the solute molecules. google.com

H-bond-forming solvents (e.g., methanol, acetone) tend to promote the formation of fibrous nanostructures with high aspect ratios. google.com

π-stacking-forming solvents can lead to different molecular arrangements, resulting in structures like nanoflowers. google.com

An increase in solvent polarity can reduce the stretching of the hydrophobic alkyl block, causing the chains to collapse and enhancing local intermolecular interactions like hydrophobic association. taylorandfrancis.com This demonstrates that both solvent polarity and polymer composition jointly influence the final morphology and size of the assemblies. nih.govtaylorandfrancis.com

The following table summarizes the observed morphologies of an anthracen-modified octadecylcarbamate in solvents with different polarity characteristics, based on research findings.

| Solvent | Solvent Type | Observed Morphology |

| Methanol (MeOH) | H-bond-forming | Nanofibers |

| Acetone | H-bond-forming | Fibrous Nanostructures |

| Ethyl Acetate (EtOAc) | H-bond-forming | Fibrous Nanostructures |

| Tetrahydrofuran (THF) | H-bond-forming | Fibrous Nanostructures |

| Phenylcarbinol | H-bond-forming | Fibrous Nanostructures |

| Toluene | π-stacking-forming | Nanoflowers |

This table is generated based on descriptive data from studies on anthracen-modified octadecylcarbamate. google.com

Supramolecular assemblies are not static entities; their formation is based on dynamic and reversible non-covalent interactions. organic-chemistry.orgwikipedia.org This inherent dynamism confers an adaptive nature to the nanoarchitectures, allowing them to respond to changes in their environment, such as variations in solvent polarity, pH, or temperature. masterorganicchemistry.comwikipedia.org

The self-assembly process is thermodynamic, seeking to minimize the system's energy, which means the resulting structures exist in equilibrium with their constituent monomers. organic-chemistry.org The weak nature of the underlying non-covalent bonds allows for "error correction" during the assembly process, leading to well-ordered structures. rsc.org This dynamic quality is crucial for creating "smart" materials that can change their structure and function in response to external stimuli. libretexts.orgchemguide.co.uk The ability to tune the morphology of octadecylcarbamate assemblies by simply changing the solvent is a clear demonstration of this dynamic and adaptive behavior. google.com

Mechanistic Insights into Reagent Activity in Organic Synthesis

Carbamic acids, in general, are known to be unstable and often act as transient intermediates in chemical reactions. wikipedia.orgchemistrysteps.com this compound can participate in several types of reactions, and its activity as a reagent is understood through the mechanisms of these transformations.

Hydrolysis : In aqueous environments, this compound can undergo hydrolysis to revert to octadecylamine (B50001) and carbonic acid (which decomposes to carbon dioxide and water). nih.gov This reaction is essentially the reverse of its formation. Under acidic conditions, the mechanism involves protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. jackwestin.com This is a reversible, equilibrium-driven process.

Esterification : The carbamic acid group can react with alcohols to form carbamate esters. nih.gov This transformation typically proceeds via an acid-catalyzed mechanism similar to Fischer esterification. masterorganicchemistry.commasterorganicchemistry.com The acid catalyst protonates the carbonyl oxygen, activating the carbonyl carbon for nucleophilic attack by the alcohol. masterorganicchemistry.com Subsequent proton transfer and elimination of a water molecule yield the ester. masterorganicchemistry.com

Salt Formation and Nucleophilic Activity : In the presence of a base, the acidic proton of the carbamic acid is removed to form a carbamate salt. This carbamate anion is a more potent nucleophile. Amine carbamic acid salts can be used in the synthesis of amides by reacting them with activated carboxylic acid derivatives like acyl halides, esters, and anhydrides. google.comepo.org This reaction provides a pathway for forming amide bonds, which is a fundamental transformation in organic synthesis. google.comepo.org

Furthermore, the carbamic acid functional group is central to the concept of amine protection in synthesis. An amine can be converted to a more stable carbamate ester, which protects it from unwanted reactions. chemistrysteps.com Later, hydrolysis of the carbamate ester regenerates the carbamic acid, which readily decarboxylates to release the original amine. chemistrysteps.com

Advanced Applications and Material Science Research Incorporating Octadecylcarbamic Acid Derivatives

Polymeric Materials Engineering with Poly(vinyl n-octadecylcarbamate)evitachem.comdntb.gov.ua

Poly(vinyl n-octadecylcarbamate) (PVODC) is a comb-like polymer featuring a flexible polyvinyl backbone with long n-octadecylcarbamate side chains. evitachem.com This distinct molecular architecture, particularly the long alkyl chains, provides significant hydrophobic characteristics and allows for the engineering of materials with specific surface properties. evitachem.com PVODC is synthesized from the polymerization of vinyl n-octadecyl carbamate (B1207046) monomers and is noted for its excellent film-forming properties, thermal stability, and compatibility with other polymers. evitachem.comguidechem.com

General Properties of Poly(vinyl n-octadecylcarbamate)

| Property | Value/Description | Source(s) |

|---|---|---|

| CAS Number | 36671-85-9 | evitachem.commayzo.com |

| Appearance | White to off-white solid/powder | evitachem.comguidechem.com |

| Molecular Formula | (C21H41NO2)x | chemnet.com |

| Solubility | Insoluble in water; Soluble in organic solvents like toluene, xylene, and chloroform. | evitachem.comichemco.it |

| Thermal Stability | Good, with decomposition temperatures typically above 250°C. | evitachem.com |

| Key Feature | Long alkyl side chains provide a hydrophobic, low-energy surface. | evitachem.commayzo.com |

Poly(vinyl n-octadecylcarbamate) is utilized as a high-performance binder in the formulation of functional paints and coatings. guidechem.com Its incorporation improves the durability and adhesion of the coating to various substrates. guidechem.com The polymer's inherent hydrophobicity, conferred by the octadecyl groups, provides excellent resistance to both water and oil, making it a suitable component for protective and marine coatings. guidechem.com

The long alkyl chains create a low-energy surface that resists environmental factors. evitachem.com Furthermore, the mechanical properties of PVODC-based films can be enhanced through cross-linking reactions, which increases their robustness for demanding applications. evitachem.com These characteristics contribute to the creation of coatings that maintain their integrity and protective qualities under harsh environmental conditions. evitachem.comguidechem.com

One of the most prominent applications of PVODC is as a non-silicone release agent, particularly for pressure-sensitive adhesive tapes and films. evitachem.comichemco.itgoogle.com The mechanism behind its release properties involves the long, waxy alkyl side chains, which orient themselves at the surface to create a highly ordered, low-energy layer that minimizes adhesion. evitachem.commayzo.com This allows for smooth, controlled unwinding of self-wound tapes without damaging the adhesive or the backing. google.com

PVODC offers a cost-effective alternative to traditional silicone-based release agents, often requiring a lower coating weight to achieve the desired effect. mayzo.com It is compatible with a wide array of substrates, including polypropylene (B1209903) (PP), polyethylene (B3416737) terephthalate (B1205515) (PET), and polyvinyl chloride (PVC), and various adhesive types such as natural rubber and acrylics. mayzo.comichemco.it

Examples of PVODC-Based Non-Silicone Release Agents

| Product Name | Melting Point (°C) | Key Applications | Source(s) |

|---|---|---|---|

| Release G 100 | 74 - 82 | Special tapes and protective films, high purity level | ichemco.it |

| Release KF 100 | 74 - 84 | All kinds of adhesive tapes, high solubility and purity | ichemco.it |

| Release C 100 | 75 - 85 | PE and PP film coextrusion | ichemco.it |

| Release K100 D | 85 - 97 | All kinds of adhesive tapes (natural rubber, acrylics, hot-melt) | ichemco.it |

| Release K100 ES | 90 - 98 | Natural rubber and acrylic tapes, hard unwinding, low noise | ichemco.it |

| Release K100 H | 94 - 104 | All kinds of adhesive tapes, high melting point | ichemco.it |

| Release KB 100 H | 100 - 110 | Hot-melt adhesive tapes, high melting point | ichemco.it |

In addition to its use in release coatings, PVODC is also incorporated as a key ingredient within adhesive and sealant formulations. guidechem.com When blended with other polymers, it acts as a modifier to enhance specific properties. guidechem.com Its presence can improve the bonding characteristics and ensure long-lasting adhesion in pressure-sensitive adhesives. guidechem.com The versatility of PVODC allows it to contribute to both adhesion and release, depending on its role and concentration within a formulation. Research continues to explore its potential in developing new adhesives and sealants with tailored performance profiles. evitachem.com

The application of poly(vinyl n-octadecylcarbamate) is an emerging area of interest in the field of advanced composite materials. evitachem.com While detailed research is still in progress, its film-forming capabilities and ability to modify surfaces suggest potential uses as an interfacial agent or a matrix component. Its hydrophobic and durable nature could be leveraged to improve the environmental resistance and longevity of composite structures.

Supramolecular Chemistry and Soft Materials Science

The principles of supramolecular chemistry focus on the non-covalent interactions between molecules to create highly ordered, functional structures. Derivatives of octadecylcarbamic acid are excellent candidates for this field due to their amphiphilic nature, combining a polar carbamate group capable of hydrogen bonding with a long, nonpolar alkyl chain that drives self-assembly through van der Waals forces.

Supramolecular gels are soft materials formed by the self-assembly of low-molecular-weight gelators into three-dimensional networks that immobilize a solvent. The design of these gelators often relies on a combination of directional interactions (like hydrogen bonds) and non-directional forces (like van der Waals interactions).

Derivatives of this compound possess the ideal structural features to act as supramolecular gelators. The carbamic acid headgroup can participate in hydrogen bonding, forming chains or more complex aggregates. Simultaneously, the long octadecyl "tails" can pack together through van der Waals forces, similar to the formation of micelles or lipid bilayers. This cooperative assembly process can lead to the formation of elongated, fibrous structures. When the concentration of the gelator is sufficient, these fibers entangle to create a continuous network that traps the solvent, resulting in the formation of a stable gel. This approach is a cornerstone of designing soft materials for various applications. nih.gov

Generation of Nanostructured Systems for Diverse Applications

The amphiphilic nature of this compound and its salts allows them to act as effective stabilizing agents in the synthesis and dispersion of nanoparticles. The long octadecyl chain provides a robust hydrophobic barrier around the nanoparticle surface, preventing aggregation, while the polar carbamic acid headgroup can interact with the nanoparticle surface or the solvent. This surfactant-like behavior is crucial for creating stable colloidal dispersions of nanoparticles, which is a prerequisite for many of their applications.

Long-chain surfactants are known to be effective in controlling the size and stability of nanoparticles. For instance, long-chain heptadecyl and octadecyl homologs of certain surfactants have been shown to provide a significant stabilizing effect for silver nanoparticles (AgNPs), resulting in high positive zeta potential values and smaller nanoparticle diameters, typically in the range of 50–60 nm. nih.gov The stability of such nanodispersions is confirmed by zeta potential measurements, where values ranging from +35 to +70 mV indicate the formation of stable nanoparticles. nih.gov It is anticipated that this compound and its derivatives would exhibit similar efficacy in the stabilization of various types of nanoparticles, such as those made of metal oxides or other inorganic materials.

The table below illustrates the expected impact of a long-chain surfactant like this compound on the properties of a nanoparticle dispersion, based on typical results observed for similar systems.

| Property | Unstabilized Nanoparticles | Nanoparticles Stabilized with a Long-Chain Surfactant (e.g., this compound Derivative) |

| Average Particle Size | > 200 nm (aggregated) | < 100 nm (well-dispersed) |

| Zeta Potential | Near zero | High positive or negative value (e.g., > ±30 mV) |

| Colloidal Stability | Low (rapid sedimentation) | High (stable for extended periods) |

This table is illustrative and shows the typical effects of long-chain surfactants on nanoparticle dispersions. Specific values would depend on the nanoparticle material, the exact derivative of this compound used, and the solvent system.

Photoresponsive and Stimuli-Responsive Materials Utilizing Octadecylcarbamate Derivatives

Stimuli-responsive polymers, often termed "smart" materials, can undergo significant changes in their physical or chemical properties in response to external triggers such as pH, temperature, or light. nih.govenpress-publisher.com The incorporation of octadecylcarbamate derivatives into such polymers can impart desirable characteristics. The long alkyl chain can influence the polymer's hydrophobicity and its self-assembly behavior in solution, which are often the mechanisms underlying the stimuli-responsive effect.

Photoresponsive materials, a subset of stimuli-responsive materials, often incorporate photoswitchable molecules like azobenzene (B91143). These molecules can change their shape and properties upon irradiation with light of specific wavelengths. nih.govreddit.com Derivatives of azobenzene-4,4'-dicarboxylic acid, for example, can be functionalized with amide groups to create photoresponsive units. nih.govresearchgate.netnih.govmostwiedzy.pl By analogy, this compound could be reacted with such systems to append the long alkyl chain, thereby influencing the material's liquid crystalline properties, solubility, and self-assembly into films or other structures. The reversible trans-cis isomerization of the azobenzene units, triggered by UV and visible light, can lead to macroscopic changes in the material, such as solid-to-liquid transitions. nih.gov

The table below conceptualizes how incorporating an octadecylcarbamate-azobenzene derivative into a polymer could influence its photoresponsive properties.

| Property | Polymer without Octadecylcarbamate-Azobenzene | Polymer with Octadecylcarbamate-Azobenzene |

| Photo-induced Transition | Not photoresponsive | Reversible solid-to-liquid transition |

| Adhesion State (trans-form) | N/A | High |

| Adhesion State (cis-form) | N/A | Low |

| Wavelength for trans-to-cis Isomerization | N/A | UV light |

| Wavelength for cis-to-trans Isomerization | N/A | Visible light |

This table is illustrative, demonstrating the potential functionalities that could be achieved by incorporating octadecylcarbamate derivatives into photoresponsive polymer systems.

Chemical Reagent and Building Block Utility

The dual functionality of this compound—a long hydrophobic chain and a reactive carbamic acid group—makes it a versatile building block in organic synthesis. enamine.net

Application in Complex Organic Synthesis

Carbamates are important functional groups in organic chemistry and are found in a wide range of pharmaceuticals and agrochemicals. nih.gov this compound can serve as a precursor for the synthesis of various octadecylcarbamate esters and other derivatives. The carbamic acid group can be activated and reacted with a wide range of nucleophiles. For example, the Curtius rearrangement allows for the conversion of carboxylic acids, via an acyl azide (B81097) and an isocyanate intermediate, into carbamates. nih.gov While this applies to the synthesis of carbamates in general, the presence of the octadecyl chain in the starting material would directly lead to long-chain carbamate products with specific physical properties, such as high lipophilicity.

The synthesis of complex molecules often requires building blocks with well-defined structural features. enamine.net The octadecyl chain can be used to introduce a large, nonpolar segment into a target molecule, which can be useful for applications such as drug delivery systems, where lipophilicity is a key parameter.

Construction of Advanced Molecular Architectures

Supramolecular chemistry involves the design and synthesis of complex chemical systems from smaller molecular components held together by non-covalent interactions. rsc.orge-bookshelf.de The ability of molecules to self-assemble is a key principle in the construction of advanced molecular architectures. mdpi.com The amphiphilic nature of this compound and its derivatives makes them excellent candidates for use in self-assembling systems.

In aqueous solutions, these molecules can spontaneously form micelles or vesicles, with the hydrophobic octadecyl tails aggregating to minimize contact with water and the polar carbamic acid headgroups exposed to the aqueous phase. In nonpolar solvents, reverse micelles can form. These self-assembled structures can be used as templates for the synthesis of nanomaterials or as carriers for other molecules.

Furthermore, the long alkyl chain can participate in van der Waals interactions, contributing to the stability of larger supramolecular assemblies. By functionalizing the carbamic acid group with other molecular recognition motifs, it is possible to design complex, multi-component architectures with tailored properties and functions.

Dispersion and Colloidal Stability in Advanced Systems

The ability of a material to be finely dispersed and remain stable in a liquid medium is critical for many advanced applications, from electronics to biomedicine.

Utilization as Dispersing Agents in Ferromagnetic Liquids

Ferromagnetic liquids, or ferrofluids, are colloidal suspensions of magnetic nanoparticles in a liquid carrier. For these fluids to be stable, the magnetic nanoparticles must be coated with a dispersing agent to prevent them from clumping together due to magnetic and van der Waals forces. Salts of this compound have been identified as effective dispersing agents for this purpose. Specifically, a mixture of octadecyl amine and octadecyl guanidine (B92328) salts of this compound has been used. The long octadecyl chains of the carbamic acid salt adsorb onto the surface of the magnetic nanoparticles, providing a steric barrier that keeps the particles separated and ensures the long-term stability of the ferrofluid.

The effectiveness of a dispersing agent in a ferrofluid is critical for its performance. A well-dispersed ferrofluid will exhibit superparamagnetism and respond to an external magnetic field without retaining any magnetism once the field is removed. The choice of the dispersing agent also influences the viscosity and other rheological properties of the ferrofluid. The use of long-chain surfactants like this compound salts is a well-established strategy for achieving stable and high-quality ferrofluids.

Surface Modification for Enhanced Particle Dispersion and Stability

The effective dispersion of nanoparticles in a matrix is crucial for the performance of many advanced materials. Agglomeration of nanoparticles can lead to defects and a significant reduction in the desired properties of the composite material. Surface modification of nanoparticles with appropriate agents can prevent agglomeration and improve their stability in various media.

While direct research on this compound for this specific application is limited in publicly available literature, the principles of using long-chain hydrocarbons for surface modification are well-established. The octadecyl group of this compound provides a steric barrier, a physical impediment that prevents nanoparticles from coming into close contact and aggregating. This is due to the unfavorable entropy change associated with the compression of the long alkyl chains.

Poly(vinyl n-octadecyl carbamate) has been synthesized and characterized for its properties as a release agent, which demonstrates its ability to form stable, hydrophobic coatings. researchgate.net This characteristic is directly relevant to particle dispersion. When coated onto nanoparticles, the hydrophobic octadecyl chains would extend into a non-polar matrix, promoting better interaction and dispersion. Conversely, in a polar solvent, these chains would create a hydrophobic shell around the particles, which could be beneficial for certain applications like creating stable emulsions.

The table below summarizes the key features of long-chain alkyl carbamates relevant to particle dispersion.

| Property | Relevance to Particle Dispersion and Stability |

| Long Alkyl Chain (Octadecyl) | Provides a steric hindrance effect, preventing particle agglomeration. |

| Hydrophobicity | Enhances compatibility with non-polar matrices and can be used to control particle behavior in emulsions. |

| Carbamate Group | Offers a potential site for chemical bonding to the particle surface or for further functionalization. |

| Film-Forming Ability | Allows for the creation of a uniform and stable coating on the nanoparticle surface. |

Further research is needed to quantify the effectiveness of this compound derivatives in dispersing various types of nanoparticles in different matrices and to compare their performance with other commonly used dispersing agents.

Biomedical Applications of Octadecylcarbamate-Modified Systems

The interface between a medical device and the surrounding biological environment is a critical determinant of its success. Surface properties such as biocompatibility and the ability to control protein adsorption and cellular interactions are paramount. While specific studies on octadecylcarbamate-modified systems in biomedical applications are not extensively documented in available research, the foundational principles of using long-chain alkyl modifiers provide a strong basis for their potential.

Biocompatibility Studies of Octadecylcarbamate Polymers

Biocompatibility is the ability of a material to perform with an appropriate host response in a specific application. For a material to be considered biocompatible, it should not elicit any adverse local or systemic effects in the body. While no specific biocompatibility studies on octadecylcarbamate polymers were identified in the reviewed literature, general principles of polymer biocompatibility can be applied.

The long octadecyl chains would likely result in a hydrophobic surface. The biocompatibility of hydrophobic surfaces is complex and application-dependent. In some cases, hydrophobic surfaces can lead to increased protein adsorption, which can trigger inflammatory responses. However, in other applications, a controlled hydrophobic surface can be beneficial.

Future research should focus on in vitro and in vivo studies to assess the cytotoxicity, hemocompatibility, and inflammatory response to octadecylcarbamate polymers and coatings. The degradation products of these polymers, if they are designed to be biodegradable, would also need to be thoroughly evaluated for their biocompatibility.

Surface Modification for Interfacial Interactions in Biomedical Systems

Controlling the interactions at the interface between a biomaterial and the biological environment is a key area of research. This includes managing protein adsorption, which is the initial event that occurs when a foreign material is introduced into the body and influences subsequent cellular responses.

A study on the effect of carbamylation (the modification of proteins) on their adsorption to self-assembled monolayers provides some indirect insight. nih.gov This research showed that changes in protein structure and charge due to carbamylation significantly affected their adsorption to different surfaces. nih.gov While this study does not directly investigate octadecylcarbamate-modified surfaces, it highlights the critical role of surface chemistry in mediating protein interactions.

An octadecylcarbamate-modified surface would present a hydrophobic interface. The interaction of proteins with such a surface would be driven by hydrophobic interactions. This could be leveraged to either promote the adsorption of specific proteins that can enhance biocompatibility or to design surfaces that resist protein fouling by creating a low-energy interface.

The table below outlines potential research directions for evaluating the interfacial interactions of octadecylcarbamate-modified biomedical systems.

| Research Area | Key Parameters to Investigate |

| Protein Adsorption | - Adsorption kinetics and thermodynamics of key blood proteins (e.g., albumin, fibrinogen). - Conformational changes of adsorbed proteins. |

| Cellular Interactions | - Adhesion, proliferation, and differentiation of relevant cell types (e.g., endothelial cells, fibroblasts). - Inflammatory cell response (e.g., macrophage activation). |

| Biomolecule Immobilization | - Covalent attachment of bioactive molecules (e.g., heparin, growth factors) to the carbamate group to enhance biocompatibility. |

Theoretical and Computational Investigations of Octadecylcarbamic Acid Systems

Quantum Chemical Studies on Electronic Structure, Reactivity, and Properties

Quantum chemical methods, particularly Density Functional Theory (DFT), are employed to investigate the fundamental electronic properties and reactivity of octadecylcarbamic acid. nepjol.inforesearchgate.net These calculations provide a detailed picture of the molecule's geometry, orbital energies, and charge distribution. By optimizing the molecular structure, researchers can determine key parameters such as bond lengths and angles. nepjol.info

The electronic properties are often analyzed through the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity; a large gap suggests high stability. nepjol.info For analogous molecules, DFT calculations have been used to determine this gap and other global reactivity indices like electronegativity, hardness, and electrophilicity, which together predict the molecule's chemical behavior. nepjol.infonih.gov

Molecular Electrostatic Potential (MEP) analysis is another valuable tool that identifies the reactive sites on the molecule. nepjol.info The MEP map visualizes the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the oxygen atoms of the carbamic acid group would be expected to show a negative potential, making them likely sites for electrophilic attack, while the hydrogen atom of the hydroxyl group would exhibit a positive potential, favoring nucleophilic interactions. nepjol.info Further analyses, such as Electron Localization Function (ELF) and Localized Orbital Locator (LOL), can reveal the nature of the covalent bonds within the molecule. nepjol.info

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO-LUMO Gap | ~8.7 eV | Indicates high kinetic stability and low reactivity nepjol.info |

| Electronegativity | ~5.2 eV | Measures the molecule's ability to attract electrons nepjol.info |

| Electrophilicity Index | High | Indicates a significant reduction in energy upon electron acceptance nepjol.info |

| Proton Affinity | Calculable | Relates to the molecule's ability to act as a Brønsted-Lowry base nih.gov |

| Bond Dissociation Enthalpy | Calculable | Indicates the strength of specific chemical bonds nih.gov |

Molecular Dynamics Simulations of Self-Assembled Monolayers and Polymeric Structures

Molecular dynamics (MD) simulations are a cornerstone for studying the collective behavior and temporal evolution of large molecular systems. They are particularly well-suited for investigating the self-assembly of amphiphilic molecules like this compound into ordered structures such as self-assembled monolayers (SAMs) and polymers. riverpublishers.com These simulations model the interactions between molecules over time, providing a dynamic view of how they organize at interfaces. researchgate.net

Computational Modeling of Intermolecular Interactions in Octadecylcarbamate Systems

The stability and properties of this compound assemblies are governed by non-covalent intermolecular interactions. frontiersin.org Computational modeling allows for a detailed examination of these forces, which include hydrogen bonding between the headgroups and van der Waals interactions among the alkyl chains. frontiersin.org

The carbamic acid headgroup is capable of forming strong hydrogen bonds, which play a crucial role in the structure and stability of the assembled monolayer. researchgate.net MD simulations are employed to investigate the intricate network of hydrogen bonds that forms within the monolayer and at the interface with a solvent or substrate. researchgate.netnih.gov

The analysis of these networks begins with a clear geometric or energetic definition of a hydrogen bond within the simulation parameters. nih.gov Key metrics obtained from these simulations include:

Radial Distribution Functions: These functions describe the probability of finding one atom at a certain distance from another, providing insight into the average distances between hydrogen bond donors and acceptors.

Hydrogen Bond Lifetimes: This analysis quantifies the stability and dynamics of the hydrogen bonds, revealing how long specific bonds persist over time. researchgate.net

Cluster Analysis: This technique identifies groups of molecules connected by a continuous chain of hydrogen bonds, helping to characterize the extent and connectivity of the network. nih.gov

These computational analyses reveal how the strength, spatial distribution, and dynamics of the hydrogen bonding network influence the macroscopic properties of the octadecylcarbamate system. researchgate.net

The long octadecyl chains are critical to the formation of ordered, stable monolayers. MD simulations provide a means to study the ordering and conformational dynamics of these alkyl chains within a SAM. Simulations can track the orientation of the chains relative to the surface normal (tilt angle) and the degree of conformational order (gauche vs. anti defects).

Prediction of Physicochemical Parameters Relevant to Octadecylcarbamate Functionality

Computational methods are widely used to predict key physicochemical properties of molecules, which are essential for understanding their behavior in various applications. epa.gov For this compound, properties such as lipophilicity (log P) and molar refractivity are important for its function as a surface-modifying agent.

| Physicochemical Parameter | Relevance to Functionality | Computational Prediction Method |

|---|---|---|

| Octanol-Water Partition Coefficient (log P) | Measures lipophilicity/hydrophobicity, crucial for self-assembly at interfaces oaepublish.comumich.edu | Atom-additive methods, Machine Learning (e.g., k-nearest neighbors, Bayesian Ridge regression) researchgate.netoaepublish.com |

| Molar Refractivity (MR) | Relates to molecular volume and polarizability, influencing intermolecular dispersion forces researchgate.net | Atom-additive methods based on extensive training sets semanticscholar.orgresearchgate.net |

| Water Solubility | Determines behavior in aqueous environments and during self-assembly from solution epa.gov | Quantitative Structure-Property Relationship (QSPR) models epa.gov |

| Henry's Law Constant | Describes partitioning between air and water, relevant for environmental fate epa.gov | Estimation databases (e.g., EPI Suite) epa.gov |

Computational Approaches to Chemical Reactions at Interfaces Involving Octadecylcarbamate Species

The carbamic acid headgroup can participate in chemical reactions at the surface of a monolayer, such as deprotonation, esterification, or complexation with metal ions. Computational methods, including Monte Carlo (MC) and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM), are used to model these surface reactions. taylorfrancis.comosu.edu

MC simulations are a powerful tool for understanding the complex behavior of reaction systems at interfaces, which often operate far from equilibrium. taylorfrancis.com These methods can model processes like adsorption, desorption, and surface diffusion of reactants, and simulate the probabilistic nature of chemical reactions on a surface lattice. This approach can help elucidate how the spatial arrangement of octadecylcarbamate headgroups in a monolayer influences reaction kinetics and the propagation of reaction fronts across the surface. taylorfrancis.com For a more detailed look at the reaction mechanism itself, QM/MM methods can be employed. In this approach, the reacting species (e.g., a few headgroups and the reactant) are treated with high-level quantum mechanics, while the rest of the system (the long alkyl chains, solvent) is modeled using classical molecular mechanics. This allows for an accurate description of bond-breaking and bond-forming events while remaining computationally feasible for a large system. osu.edu

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing octadecylcarbamic acid, and how can experimental reproducibility be ensured?

- Methodology :

- Use controlled reaction conditions (e.g., temperature, solvent purity, stoichiometry) as outlined in synthesis protocols .

- Document reagent sources, purification steps (e.g., recrystallization, column chromatography), and yield calculations to align with reproducibility standards .

- Validate synthesis via spectral characterization (e.g., H/C NMR, FT-IR) and cross-reference with published data .

- Key Considerations :

- Include negative controls (e.g., unreacted starting materials) to confirm product identity.

- Report deviations from literature methods in supplementary materials to aid troubleshooting .

Q. How should researchers characterize the purity and structural identity of this compound?

- Analytical Techniques :

- Chromatography : HPLC or GC-MS with internal standards to quantify impurities .

- Spectroscopy : NMR for functional group verification; mass spectrometry for molecular weight confirmation .

- Thermal Analysis : DSC/TGA to assess thermal stability and decomposition profiles .

- Data Interpretation :

- Compare retention times, spectral peaks, and melting points against reference databases.

- Address discrepancies (e.g., unexpected peaks) by re-examining synthesis conditions or sample preparation .

Q. What are the best practices for designing stability studies of this compound under varying environmental conditions?

- Experimental Design :

- Test stability across pH ranges (e.g., 2–12), temperatures (4°C to 60°C), and light exposure using accelerated degradation protocols .

- Monitor degradation products via LC-MS and quantify kinetics using Arrhenius equations .

- Documentation :

- Report statistical confidence intervals for degradation rates and highlight conditions causing significant instability .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, MD simulations) predict this compound’s behavior in complex systems?

- Modeling Workflow :

- Optimize molecular geometry using density functional theory (DFT) to simulate electronic properties .

- Perform molecular dynamics (MD) simulations to study solvent interactions or membrane permeability .

- Validation :

- Cross-check computational results with experimental data (e.g., solubility, partition coefficients) to assess model accuracy .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Systematic Analysis :

- Conduct meta-analyses of existing studies to identify confounding variables (e.g., cell line variability, assay protocols) .

- Design orthogonal assays (e.g., enzymatic vs. cell-based) to confirm activity mechanisms .

- Critical Evaluation :

- Use statistical tools (e.g., Bland-Altman plots) to quantify inter-study variability and isolate methodological biases .

Q. How can researchers optimize the formulation of this compound for targeted drug delivery systems?

- Formulation Design :

- Screen lipid-based carriers (e.g., liposomes, micelles) using phase diagrams and compatibility tests .

- Assess encapsulation efficiency via dialysis or centrifugation methods .

- Performance Metrics :

- Evaluate in vitro release profiles (e.g., pH-dependent) and correlate with in vivo pharmacokinetic data .

Methodological Best Practices

- Data Presentation :

Table 1 : Example Stability Data for this compound

| Condition | Degradation Rate (%/day) | Major Degradation Product |

|---|---|---|

| pH 2, 25°C | 1.2 ± 0.3 | Octadecylamine |

| pH 7.4, 37°C | 0.5 ± 0.1 | None detected |

| Light (450 nm) | 2.8 ± 0.5 | Oxidized derivative |

- Ethical and Reporting Standards :

- Disclose funding sources and conflicts of interest in acknowledgments .

- Cite primary literature over reviews to credit original methodologies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.